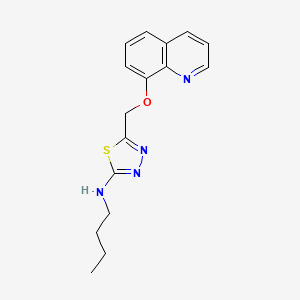
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one: is a heterocyclic compound that features a pyrimidine ring fused with a thiazolidinone moiety and a styryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.
Styryl Group Addition: The styryl group is usually introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, this compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. It has also been investigated for its antiviral properties, particularly against RNA viruses .
Medicine
In medicine, this compound has been studied for its anticancer potential. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of bioactive compounds .
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazolidinone Derivatives: Compounds with the thiazolidinone moiety also show antimicrobial and anticancer properties.
Styryl Derivatives:
Uniqueness
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is unique due to the combination of its three distinct functional groups, which confer a wide range of biological activities and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H13N3OS |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c19-13-11-20-14(8-7-12-5-2-1-3-6-12)18(13)15-16-9-4-10-17-15/h1-10,14H,11H2/b8-7+ |
InChI-Schlüssel |
GUPBVBPNZNSLRK-BQYQJAHWSA-N |
Isomerische SMILES |
C1C(=O)N(C(S1)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Kanonische SMILES |
C1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
